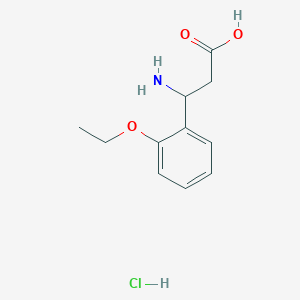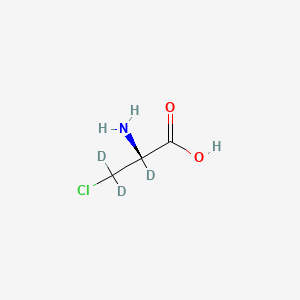
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid is a deuterated analog of 2-amino-3-chloropropanoic acid. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid typically involves the incorporation of deuterium atoms into the parent compound, 2-amino-3-chloropropanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient incorporation of deuterium.
化学反应分析
Types of Reactions
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 2-amino-3-hydroxypropanoic acid if hydroxide is the nucleophile.
Oxidation: Oxidized derivatives of the amino group.
Reduction: Reduced forms of the amino group or other functional groups present.
科学研究应用
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of isotopic substitution.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
作用机制
The mechanism of action of (2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid involves its interaction with biological molecules and pathways. The deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down certain chemical reactions. This can lead to altered pharmacokinetics and dynamics of the compound in biological systems.
相似化合物的比较
Similar Compounds
2-amino-3-chloropropanoic acid: The non-deuterated analog.
2-amino-3-hydroxypropanoic acid: A hydroxylated analog.
2-amino-3-bromopropanoic acid: A brominated analog.
Uniqueness
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can enhance the stability of the compound and provide valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
属性
分子式 |
C3H6ClNO2 |
|---|---|
分子量 |
126.56 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1D2,2D |
InChI 键 |
ASBJGPTTYPEMLP-RBXBQAPRSA-N |
手性 SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])Cl)N |
规范 SMILES |
C(C(C(=O)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


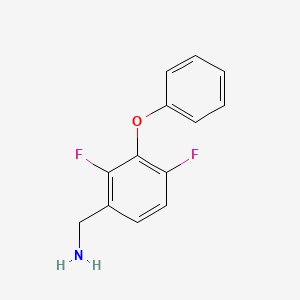
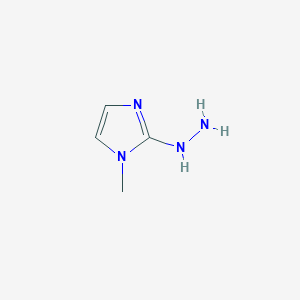

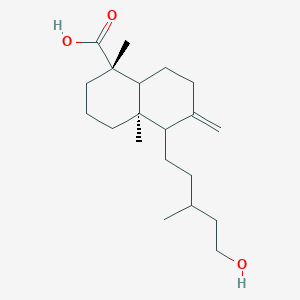

![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
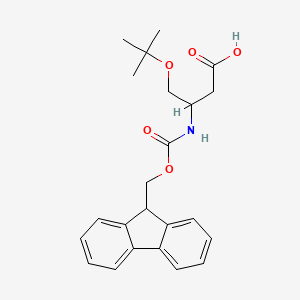
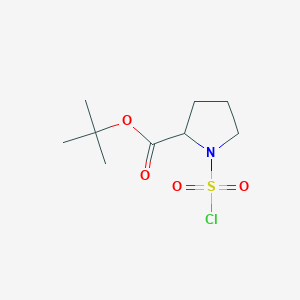
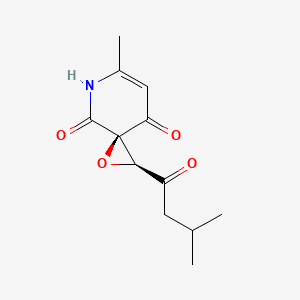
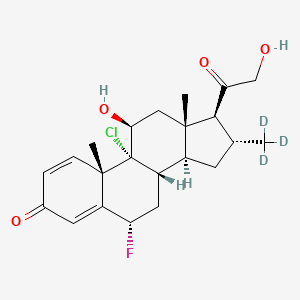
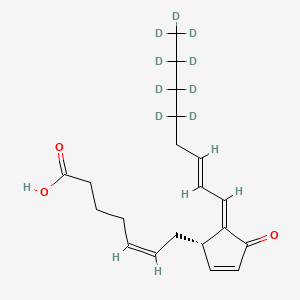
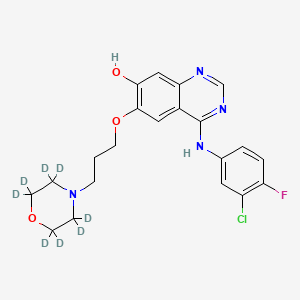
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
